REACTION_CXSMILES
|
CC(=O)CC(=O)C.O.[OH-].[Ba+2:10].[OH-].C(O)CCC.[C:17]([OH:21])(=[O:20])[CH2:18][CH3:19]>CCCCO.CCCCO.CCCCO.CCCCO.[Ti]>[C:17]([O-:21])(=[O:20])[CH2:18][CH3:19].[Ba+2:10].[C:17]([O-:21])(=[O:20])[CH2:18][CH3:19] |f:1.2.3.4,5.6,7.8.9.10.11,12.13.14|
|
Name
|
|
Quantity
|
20.02 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
31.75 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Ba+2].[OH-]
|
Name
|
1-butanol propanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O.C(CC)(=O)O
|
Name
|
|
Quantity
|
34.041 g
|
Type
|
catalyst
|
Smiles
|
CCCCO.CCCCO.CCCCO.CCCCO.[Ti]
|
Type
|
CUSTOM
|
Details
|
to stir for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2,4 pentanedione (Acac) is degassed by a freeze/pump/thaw method on a Schlenk line over a bed of grade 4A molecular sieves
|
Type
|
ADDITION
|
Details
|
back filled with argon gas
|
Type
|
ADDITION
|
Details
|
is then added dropwise
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
stirred
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)[O-].[Ba+2].C(CC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |